1-(4-Ethoxyphenyl)-1-ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-1-ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-4-24(17-8-12-20(13-9-17)29-5-2)22(27)23-16-14-21(26)25(15-16)18-6-10-19(28-3)11-7-18/h6-13,16H,4-5,14-15H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVWOWBTGQLTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OCC)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-1-ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Ethoxy and Methoxy Groups: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions, where suitable ethoxy and methoxy reagents are reacted with the intermediate compounds.
Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a similar reagent under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-1-ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Anticancer Activity
Research has indicated that urea derivatives exhibit significant anticancer properties. Studies have demonstrated that 1-(4-Ethoxyphenyl)-1-ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives similar to this compound have shown promising results against different cancer cell lines, suggesting a potential role in cancer therapy .
Neuroprotective Effects
The neuroprotective potential of urea derivatives has been explored in several studies. The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for treating neurodegenerative diseases. Preliminary findings suggest that it may exert protective effects against neuronal damage induced by oxidative stress, thus offering a pathway for developing treatments for conditions like Alzheimer's disease and Parkinson's disease .
Antimicrobial Properties
Urea derivatives have been investigated for their antimicrobial activities. The compound's unique structure may contribute to its effectiveness against various bacterial and fungal pathogens. Studies have reported that similar compounds display significant activity against resistant strains of bacteria, indicating potential applications in developing new antibiotics .
Case Studies
Several case studies highlight the efficacy of urea derivatives, including the target compound:
Case Study 1: Anticancer Efficacy
A study conducted on a series of urea derivatives, including the target compound, revealed that certain modifications enhanced their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival .
Case Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of urea derivatives demonstrated a reduction in cognitive decline and neuronal loss. The study suggested that the compounds could modulate neuroinflammatory responses and promote neuronal survival .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-1-ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Urea Derivatives
The compound belongs to a broader class of urea-based molecules, where structural modifications influence physicochemical and biological properties. Key analogs include:
Table 1: Structural and Functional Comparisons
Key Observations :
Substituent Effects on Bioactivity :
- The ethyl and ethoxy groups in the target compound enhance lipophilicity compared to analogs with smaller substituents (e.g., methyl or methoxy). This may improve membrane permeability but could reduce aqueous solubility .
- Compound 1’s pyridinyl and dimethoxyphenyl groups contribute to its role as a glucokinase activator, suggesting that heteroaromatic systems are critical for enzyme modulation .
Electronic Effects :
Comparison with Non-Urea Analogs
lists benzamide derivatives (e.g., compounds 5–8) with methoxy, ethoxy, or propoxy substituents on phenyl rings.
- Longer chains (e.g., ethoxy > methoxy) increase hydrophobicity but may reduce metabolic stability due to oxidative susceptibility .
Biological Activity
The compound 1-(4-Ethoxyphenyl)-1-ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of substituted ureas, which are known for their diverse biological activities. The structure can be represented as follows:
It features an ethoxyphenyl group, a methoxyphenyl group, and a pyrrolidine moiety, which contribute to its unique properties.
Antitumor Activity
Research has indicated that urea derivatives exhibit significant antitumor properties. For instance, related compounds have shown selective cytotoxicity against various cancer cell lines. A study reported that certain substituted ureas had GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM against different cancer types, including lung, ovarian, and breast cancers .
The biological activity of urea derivatives often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. For example, some studies have focused on the inhibition of Glycogen Synthase Kinase 3 (GSK-3) , with certain compounds reducing its activity by over 57% at concentrations as low as 1 μM . This suggests that 1-(4-Ethoxyphenyl)-1-ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea may similarly affect GSK-3 or other related pathways.
Antimicrobial Activity
In addition to antitumor effects, urea derivatives have demonstrated antimicrobial properties. For example, compounds similar to our target showed potent activity against various bacterial strains with minimum inhibitory concentrations (MIC) in the range of 0.03–0.12 μg/mL against Staphylococcus aureus and Streptococcus pyogenes . This broad-spectrum activity highlights the potential of this compound in treating infections.
Case Studies
- Study on Cytotoxicity : A series of substituted ureas were evaluated for their cytotoxic effects on mouse melanoma cell lines (B16-F10) and human monocytic cell lines (U937). Compounds with similar structures exhibited IC50 values indicating significant antiproliferative effects .
- Antimicrobial Evaluation : A recent study tested various urea derivatives against a panel of pathogenic bacteria. Results showed that certain derivatives had MIC values significantly lower than traditional antibiotics, suggesting their potential as effective antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug design. The presence of specific substituents on the phenyl rings and the pyrrolidine moiety appears to enhance the biological efficacy of these compounds. For instance, modifications in the methoxy or ethoxy groups can lead to variations in potency and selectivity against different cancer cell lines .
Q & A
Q. What synthetic strategies are recommended for preparing 1-(4-Ethoxyphenyl)-1-ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea?
Methodological Answer: The synthesis of this urea derivative involves multi-step organic reactions, typically starting with the preparation of substituted pyrrolidinone intermediates. A common approach includes:
- Step 1: Synthesis of the 5-oxopyrrolidin-3-yl moiety via cyclization of γ-lactam precursors, as seen in analogous heterocyclic systems .
- Step 2: Functionalization of the pyrrolidine ring with a 4-methoxyphenyl group using nucleophilic substitution or coupling reactions.
- Step 3: Formation of the urea bridge via reaction of an isocyanate intermediate with a secondary amine (e.g., 1-(4-ethoxyphenyl)-1-ethylamine).
Key purification methods include column chromatography and recrystallization. Reaction progress should be monitored using TLC and NMR spectroscopy .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- Spectroscopy:
- Crystallography:
Advanced Research Questions
Q. How can the puckering conformation of the 5-oxopyrrolidin-3-yl ring be quantitatively analyzed?
Methodological Answer: The Cremer-Pople puckering parameters are used to quantify non-planarity in five-membered rings :
- Calculate puckering amplitude (q) and phase angle (φ) from atomic coordinates.
- For the 5-oxopyrrolidin-3-yl moiety, expect a twist-boat conformation (φ ≈ 180°) if electron-withdrawing substituents (e.g., carbonyl) induce strain.
- Compare results with density functional theory (DFT)-optimized geometries to assess experimental vs. theoretical deviations .
Q. How to resolve discrepancies in crystallographic data during structure refinement?
Methodological Answer:
Q. What computational methods are suitable for studying hydrogen-bonding interactions in the crystal lattice?
Methodological Answer:
Q. How do ethoxy and methoxy substituents influence electronic properties and reactivity?
Methodological Answer:
- Electronic Effects:
- Methoxy groups act as electron donors via resonance (+M effect), stabilizing adjacent positive charges.
- Ethoxy groups exhibit similar effects but with increased steric hindrance.
- Reactivity Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
